Anandamide Anandamide Anandamide (20:4, N-6), also known as arachidonylethanolamide or AEA, belongs to the class of organic compounds known as n-acylethanolamines. N-acylethanolamines are compounds containing an N-acyethanolamine moiety, which is characterized by an acyl group is linked to the nitrogen atom of ethanolamine. Thus, anandamide (20:4, N-6) is considered to be a fatty amide lipid molecule. Anandamide (20:4, N-6) is considered to be a practically insoluble (in water) and relatively neutral molecule. Anandamide (20:4, N-6) has been detected in multiple biofluids, such as blood and cerebrospinal fluid. Within the cell, anandamide (20:4, N-6) is primarily located in the membrane (predicted from logP). Anandamide (20:4, N-6) participates in a number of enzymatic reactions. In particular, anandamide (20:4, N-6) can be biosynthesized from arachidonic acid. Anandamide (20:4, N-6) is also a parent compound for other transformation products, including but not limited to, N-arachidonoylethanolamine phosphate(2-), N-[(5Z, 8Z, 14Z)-11, 12-epoxyicosatrienoyl]ethanolamine, and O-oleoylanandamide.
Anandamide is an N-(polyunsaturated fatty acyl)ethanolamine resulting from the formal condensation of carboxy group of arachidonic acid with amino group of ethanolamine. It has a role as a neurotransmitter, a vasodilator agent and a human blood serum metabolite. It is a N-(long-chain-acyl)ethanolamine, an endocannabinoid, a N-(polyunsaturated fatty acyl)ethanolamine and a N-acylethanolamine 20:4. It derives from an arachidonic acid.
Brand Name: Vulcanchem
CAS No.: 94421-68-8
VCID: VC0518875
InChI: InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15-
SMILES: CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO
Molecular Formula: C22H35NO3
Molecular Weight: 347.5 g/mol

Anandamide

CAS No.: 94421-68-8

Inhibitors

VCID: VC0518875

Molecular Formula: C22H35NO3

Molecular Weight: 347.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Anandamide - 94421-68-8

CAS No. 94421-68-8
Product Name Anandamide
Molecular Formula C22H35NO3
Molecular Weight 347.5 g/mol
IUPAC Name (5Z,8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide
Standard InChI InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15-
Standard InChIKey LIGWYLOEDYSMTP-DOFZRALJSA-N
Isomeric SMILES CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCO
SMILES CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO
Canonical SMILES CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO
Appearance Solid powder
Physical Description Solid
Description Anandamide (20:4, N-6), also known as arachidonylethanolamide or AEA, belongs to the class of organic compounds known as n-acylethanolamines. N-acylethanolamines are compounds containing an N-acyethanolamine moiety, which is characterized by an acyl group is linked to the nitrogen atom of ethanolamine. Thus, anandamide (20:4, N-6) is considered to be a fatty amide lipid molecule. Anandamide (20:4, N-6) is considered to be a practically insoluble (in water) and relatively neutral molecule. Anandamide (20:4, N-6) has been detected in multiple biofluids, such as blood and cerebrospinal fluid. Within the cell, anandamide (20:4, N-6) is primarily located in the membrane (predicted from logP). Anandamide (20:4, N-6) participates in a number of enzymatic reactions. In particular, anandamide (20:4, N-6) can be biosynthesized from arachidonic acid. Anandamide (20:4, N-6) is also a parent compound for other transformation products, including but not limited to, N-arachidonoylethanolamine phosphate(2-), N-[(5Z, 8Z, 14Z)-11, 12-epoxyicosatrienoyl]ethanolamine, and O-oleoylanandamide.
Anandamide is an N-(polyunsaturated fatty acyl)ethanolamine resulting from the formal condensation of carboxy group of arachidonic acid with amino group of ethanolamine. It has a role as a neurotransmitter, a vasodilator agent and a human blood serum metabolite. It is a N-(long-chain-acyl)ethanolamine, an endocannabinoid, a N-(polyunsaturated fatty acyl)ethanolamine and a N-acylethanolamine 20:4. It derives from an arachidonic acid.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 5,8,11,14-eicosatetraenamide, N-(2-hydroxyethyl)-
5,8,11,14-eicosatetraenoylethanolamide
anandamide
anandamide (20.4,n-6)
arachidonoyl ethanolamide
arachidonoylethanolamide
arachidonylethanolamide
N-(2-hydroxyethyl)arachidonamide
N-arachidonoyl-2-hydroxyethylamide
n-arachidonoylethanolamide
Reference 1: Cui HJ, Liu S, Yang R, Fu GH, Lu Y. N-stearoyltyrosine protects primary cortical neurons against oxygen-glucose deprivation-induced apoptosis through inhibiting anandamide inactivation system. Neurosci Res. 2017 May 9. pii: S0168-0102(17)30012-3. doi: 10.1016/j.neures.2017.04.019. [Epub ahead of print] PubMed PMID: 28499834.
2: King-Himmelreich TS, Möser CV, Wolters MC, Schmetzer J, Schreiber Y, Ferreirós N, Russe OQ, Geisslinger G, Niederberger E. AMPK contributes to aerobic exercise-induced antinociception downstream of endocannabinoids. Neuropharmacology. 2017 May 4. pii: S0028-3908(17)30198-3. doi: 10.1016/j.neuropharm.2017.05.002. [Epub ahead of print] PubMed PMID: 28479394.
3: Pirone A, Lenzi C, Briganti A, Abbate F, Levanti M, Abramo F, Miragliotta V. Spatial distribution of cannabinoid receptor 1 and fatty acid amide hydrolase in the cat ovary and oviduct. Acta Histochem. 2017 May;119(4):417-422. doi: 10.1016/j.acthis.2017.04.007. Epub 2017 May 4. PubMed PMID: 28478955.
4: Nerandzic V, Mrozkova P, Adamek P, Spicarova D, Nagy I, Palecek J. Peripheral inflammation alters N-arachidonoylphosphatidylethanolamine (20:4-NAPE) induced modulation of nociceptive spinal cord synaptic transmission. Br J Pharmacol. 2017 May 5. doi: 10.1111/bph.13849. [Epub ahead of print] PubMed PMID: 28476070.
5: Kimberly WT, O'Sullivan JF, Nath AK, Keyes M, Shi X, Larson MG, Yang Q, Long MT, Vasan R, Peterson RT, Wang TJ, Corey KE, Gerszten RE. Metabolite profiling identifies anandamide as a biomarker of nonalcoholic steatohepatitis. JCI Insight. 2017 May 4;2(9). pii: 92989. doi: 10.1172/jci.insight.92989. [Epub ahead of print] PubMed PMID: 28469090; PubMed Central PMCID: PMC5414569.
6: Almeida-Santos AF, Moreira FA, Guimaraes FS, Aguiar DC. 2-Arachidonoylglycerol endocannabinoid signaling coupled to metabotropic glutamate receptor type-5 modulates anxiety-like behavior in the rat ventromedial prefrontal cortex. J Psychopharmacol. 2017 Apr 1:269881117704986. doi: 10.1177/0269881117704986. [Epub ahead of print] PubMed PMID: 28440729.
7: Acharya N, Penukonda S, Shcheglova T, Hagymasi AT, Basu S, Srivastava PK. Endocannabinoid system acts as a regulator of immune homeostasis in the gut. Proc Natl Acad Sci U S A. 2017 May 9;114(19):5005-5010. doi: 10.1073/pnas.1612177114. Epub 2017 Apr 24. PubMed PMID: 28439004.
8: Bedse G, Hartley ND, Neale E, Gaulden AD, Patrick TA, Kingsley PJ, Uddin MJ, Plath N, Marnett LJ, Patel S. Functional Redundancy Between Canonical Endocannabinoid Signaling Systems in the Modulation of Anxiety. Biol Psychiatry. 2017 Mar 15. pii: S0006-3223(17)31357-4. doi: 10.1016/j.biopsych.2017.03.002. [Epub ahead of print] PubMed PMID: 28438413.
9: Karwad MA, Couch DG, Theophilidou E, Sarmad S, Barrett DA, Larvin M, Wright KL, Lund JN, O'Sullivan SE. The role of CB(1) in intestinal permeability and inflammation. FASEB J. 2017 Apr 12. pii: fj.201601346R. doi: 10.1096/fj.201601346R. [Epub ahead of print] PubMed PMID: 28404744.
10: Soni N, Prabhala BK, Mehta V, Mirza O, Kohlmeier KA. Anandamide and 2-AG Are Endogenously Present within the Laterodorsal Tegmental Nucleus: Functional Implications for a role of eCBs in arousal. Brain Res. 2017 Apr 9. pii: S0006-8993(17)30157-9. doi: 10.1016/j.brainres.2017.04.003. [Epub ahead of print] PubMed PMID: 28404451.
11: Di Scala C, Mazzarino M, Yahi N, Varini K, Garmy N, Fantini J, Chahinian H. Ceramide binding to anandamide increases its half-life and potentiates its cytotoxicity in human neuroblastoma cells. Chem Phys Lipids. 2017 Apr 4;205:11-17. doi: 10.1016/j.chemphyslip.2017.04.001. [Epub ahead of print] PubMed PMID: 28389107.
12: Chaikin P. The Bial 10-2474 Phase 1 Study-A Drug Development Perspective and Recommendations for Future First-in-Human Trials. J Clin Pharmacol. 2017 Apr 7. doi: 10.1002/jcph.889. [Epub ahead of print] Review. PubMed PMID: 28387940.
13: Munawar N, Oriowo MA, Masocha W. Antihyperalgesic Activities of Endocannabinoids in a Mouse Model of Antiretroviral-Induced Neuropathic Pain. Front Pharmacol. 2017 Mar 20;8:136. doi: 10.3389/fphar.2017.00136. eCollection 2017. PubMed PMID: 28373843; PubMed Central PMCID: PMC5357623.
14: Karpińska O, Baranowska-Kuczko M, Kloza M, Ambrożewicz E, Kozłowski T, Kasacka I, Malinowska B, Kozłowska H. Activation of CB(1) receptors by 2-arachidonoylglycerol attenuates vasoconstriction induced by U46619 and angiotensin II in human and rat pulmonary arteries. Am J Physiol Regul Integr Comp Physiol. 2017 Mar 29:ajpregu.00324.2016. doi: 10.1152/ajpregu.00324.2016. [Epub ahead of print] PubMed PMID: 28356298.
15: Ramírez-López MT, Vázquez M, Lomazzo E, Hofmann C, Blanco RN, Alén F, Antón M, Decara J, Arco R, Orio L, Suárez J, Lutz B, Gómez de Heras R, Bindila L, Rodríguez de Fonseca F. A moderate diet restriction during pregnancy alters the levels of endocannabinoids and endocannabinoid-related lipids in the hypothalamus, hippocampus and olfactory bulb of rat offspring in a sex-specific manner. PLoS One. 2017 Mar 27;12(3):e0174307. doi: 10.1371/journal.pone.0174307. eCollection 2017. PubMed PMID: 28346523; PubMed Central PMCID: PMC5367805.
16: Mela V, Piscitelli F, Berzal AL, Chowen J, Silvestri C, Viveros MP, Di Marzo V. Sex-dependent effects of neonatal maternal deprivation on endocannabinoid levels in the adipose tissue: influence of diet. J Physiol Biochem. 2017 Mar 23. doi: 10.1007/s13105-017-0558-0. [Epub ahead of print] PubMed PMID: 28337718.
17: Marchioni C, de Souza ID, Grecco CF, Crippa JA, Tumas V, Queiroz MEC. A column switching ultrahigh-performance liquid chromatography-tandem mass spectrometry method to determine anandamide and 2-arachidonoylglycerol in plasma samples. Anal Bioanal Chem. 2017 May;409(14):3587-3596. doi: 10.1007/s00216-017-0300-3. Epub 2017 Mar 23. PubMed PMID: 28337517.
18: Maglio LE, Noriega-Prieto JA, Maraver MJ, Fernández de Sevilla D. Endocannabinoid-Dependent Long-Term Potentiation of Synaptic Transmission at Rat Barrel Cortex. Cereb Cortex. 2017 Mar 1:1-14. doi: 10.1093/cercor/bhx053. [Epub ahead of print] PubMed PMID: 28334325.
19: Bondarenko AI, Panasiuk O, Okhai I, Montecucco F, Brandt KJ, Mach F. Direct activation of Ca(2+) and voltage-gated potassium channels of large conductance by anandamide in endothelial cells does not support the presence of endothelial atypical cannabinoid receptor. Eur J Pharmacol. 2017 Jun 15;805:14-24. doi: 10.1016/j.ejphar.2017.03.038. Epub 2017 Mar 19. PubMed PMID: 28327344.
20: Peng X, Studholme K, Kanjiya MP, Luk J, Bogdan D, Elmes MW, Carbonetti G, Tong S, Gary Teng YH, Rizzo RC, Li H, Deutsch DG, Ojima I, Rebecchi MJ, Puopolo M, Kaczocha M. Fatty-acid-binding protein inhibition produces analgesic effects through peripheral and central mechanisms. Mol Pain. 2017 Jan;13:1744806917697007. doi: 10.1177/1744806917697007. PubMed PMID: 28326944; PubMed Central PMCID: PMC5407663.
PubChem Compound 5281969
Last Modified Nov 12 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator